2-Naphthimidamide hydrochloride
Overview
Description
2-Naphthimidamide hydrochloride is a synthetic compound belonging to the class of naphthimidamide derivatives. It is widely used in scientific research due to its potential biological activity and diverse applications. The compound is known for its ability to bind to specific molecular targets, making it valuable in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthimidamide hydrochloride typically involves the reaction of 2-naphthylamine with formamidine acetate under acidic conditions. The reaction is carried out in the presence of hydrochloric acid, which facilitates the formation of the hydrochloride salt . The process can be summarized as follows:
Starting Material: 2-naphthylamine
Reagent: Formamidine acetate
Catalyst: Hydrochloric acid
Reaction Conditions: Acidic medium, typically at elevated temperatures
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Naphthimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the imidamide group to an amine group.
Substitution: The compound can participate in substitution reactions, where the imidamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, amine derivatives, and various substituted naphthimidamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Naphthimidamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Naphthimidamide hydrochloride involves its ability to bind to specific molecular targets, such as Type II Transmembrane Serine Proteases (TTSPs). This binding inhibits the activity of these enzymes, which play a crucial role in various biological processes . The compound’s effects are mediated through the inhibition of these proteases, leading to downstream effects on cellular pathways and functions.
Comparison with Similar Compounds
2-Naphthimidamide hydrochloride can be compared with other similar compounds, such as:
6-Amidino-2-naphthol hydrochloride: Another naphthimidamide derivative with similar biological activity.
Nafamostat: A compound with similar protease inhibitory activity but different chemical structure.
Camostat: Another protease inhibitor with therapeutic applications
The uniqueness of this compound lies in its specific binding affinity and inhibitory activity towards TTSPs, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
naphthalene-2-carboximidamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2.ClH/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H3,12,13);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXALCCFUFBKQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=N)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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